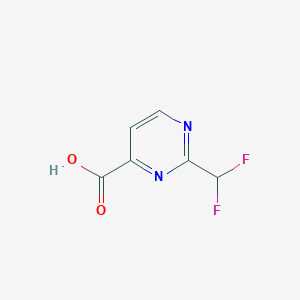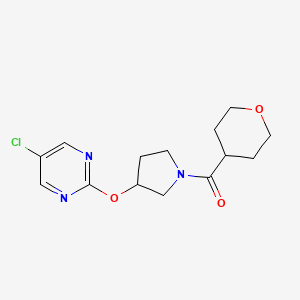
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide, also known as DTT, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. DTT is a thiazole-based compound that has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The exact mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is not fully understood, but it is believed to act by disrupting cellular processes that are essential for the survival and growth of cancer cells and other microorganisms. This compound has been found to inhibit the activity of certain enzymes that are involved in DNA replication and repair, leading to the accumulation of DNA damage and eventual cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. This compound has also been found to modulate the expression of various genes that are involved in cell growth and survival, including the tumor suppressor gene p53.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes and disease pathways. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide, including further studies on its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its use in clinical settings.
Méthodes De Synthèse
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain a high degree of purity.
Applications De Recherche Scientifique
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide has been extensively studied for its potential in various scientific research applications, including cancer research, infectious disease research, and neuropharmacology. In cancer research, this compound has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to exhibit antifungal activity against a variety of fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-16(14-9-5-3-6-10-14)17(23-19)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSALTUKJCNNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)


![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)

![4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)
